(S)-1-Benzyl-3-methylpiperazine-2,5-dione is a chiral compound characterized by its unique structure, which includes a piperazine ring with a benzyl group and a methyl group. This compound, with the CAS number 132871-10-4, has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the benzyl and methyl groups contributes to its distinct chemical properties and reactivity, making it valuable in various scientific fields.
(S)-1-Benzyl-3-methylpiperazine-2,5-dione falls under the classification of piperazine derivatives. It is synthesized from common precursors such as N-benzyl-N-methylamine and diethyl oxalate. The compound is often utilized as an intermediate in the synthesis of more complex organic molecules and has implications in biological studies related to enzyme inhibition and receptor binding.
The synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione typically involves several key steps:
In industrial settings, continuous flow reactors may be used to enhance efficiency and yield during production .
The molecular formula of (S)-1-Benzyl-3-methylpiperazine-2,5-dione is , with a molecular weight of approximately 218.25 g/mol. Key structural features include:
These properties indicate that (S)-1-Benzyl-3-methylpiperazine-2,5-dione is stable under standard conditions but requires careful handling due to its high boiling point .
(S)-1-Benzyl-3-methylpiperazine-2,5-dione can participate in various chemical reactions:
The mechanism of action for (S)-1-Benzyl-3-methylpiperazine-2,5-dione involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways depending on its application context. For instance, it has been studied for its potential role in enzyme inhibition, which could impact metabolic processes within biological systems .
The compound exhibits notable physical characteristics:
Chemical analyses reveal that (S)-1-Benzyl-3-methylpiperazine-2,5-dione can participate in diverse reactions due to its functional groups:
(S)-1-Benzyl-3-methylpiperazine-2,5-dione has several scientific applications:
Regioselective synthesis of chiral piperazine-2,5-diones hinges on controlled cyclocondensation and protecting-group strategies. For (S)-1-benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4; C₁₂H₁₄N₂O₂), a benchmark approach employs N-protected amino acids activated as mixed anhydrides. As demonstrated in spirocyclic diketopiperazine syntheses, benzyloxycarbonyl (Cbz)-protected L-alanine reacts with ethyl chloroformate and N-ethylpiperidine to form a mixed anhydride in situ, which then couples with L-alanine methyl ester hydrochloride. Subsequent hydrogenolytic deprotection (Pd/C, 3 atm H₂) and thermal cyclization in refluxing toluene/acetic acid yield the target compound with >98% regioselectivity at the C3 and C6 positions [8].
Alternative pathways include thermal cyclocondensation of linear dipeptide precursors, though this risks epimerization at chiral centers. The use of Boc-activation enhances carbonyl electrophilicity in 2,5-diketopiperazines (DKPs), enabling regioselective ring-opening and functionalization at the N-1 or C-3 positions while preserving stereochemistry [3]. Recent advances focus on minimizing racemization during cyclization by replacing ethyl chloroformate with propylphosphonic anhydride (T3P®), though yields remain suboptimal (<60%) compared to classical methods [8].
Table 1: Optimization of Cyclocondensation for (S)-1-Benzyl-3-methylpiperazine-2,5-dione
Activation Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Ethyl chloroformate | 110 | 48 | 85 | >98% |
T3P® | 80 | 24 | 58 | >95% |
Boc₂O | 25 | 72 | 78 | >97% |
Key challenges include suppressing dialkylation byproducts and optimizing the benzyl group introduction. Microwave-assisted cyclization (120°C, 1h) has shown promise in reducing reaction times while maintaining regiocontrol [3].
Stereointegrity in (S)-1-benzyl-3-methylpiperazine-2,5-dione synthesis depends on chiral-pool sourcing and asymmetric induction during ring closure. The L-alanine-derived route leverages inherent chirality: cyclization of the linear dipeptide N-(benzyl)-alanyl-alanine under acidic toluene reflux achieves >99% ee when using enantiopure (>99% ee) starting materials. This confirms the cyclocondensation itself does not induce racemization under mild acid catalysis [8].
Boc-activated DKPs exhibit configurational stability due to conformational locking, allowing stereoretentive functionalization. For example, nucleophilic additions at C-3 proceed with >95% diastereoselectivity when chiral auxiliaries (e.g., Oppolzer’s sultam) direct facial selectivity [3]. However, asymmetric synthesis of non-natural DKPs remains underdeveloped. Chiral catalysts like Jacobsen’s thioureas show moderate enantioselectivity (70–80% ee) in DKP formations from achiral dipeptides, highlighting a gap for methodological refinement [3].
Table 2: Stereochemical Outcomes in Diketopiperazine Synthesis
Chirality Source | Cyclization Method | Dehydrating Agent | ee (%) | Key Stereoimpact Factor |
---|---|---|---|---|
L-alanine (chiral pool) | Toluene/AcOH reflux | None | >99 | Substrate control |
Boc-DKP (achiral) | Diethyl azodicarboxylate | PPh₃ | 78 | Catalyst control (thiourea) |
rac-Alanine | Microwave, 140°C | DCC | <5 | Uncontrolled racemization |
Critical parameters for stereocontrol:
The synthesis of chiral piperazine-2,5-diones faces a strategic dichotomy between solid-phase and solution-phase approaches, each with distinct advantages for diketopiperazine (DKP) synthesis.
Solid-Phase Synthesis (SPS) employs resins (e.g., 2-chlorotrityl chloride) for iterative coupling. The Fmoc/Boc strategy enables rapid chain assembly: Fmoc deprotection with piperidine/DMF (20%, v/v) liberates amines for coupling with Cbz-protected amino acids activated by HBTU. Following chain elongation, TFA cleavage (1% v/v) releases the linear precursor, with on-resin cyclization using PyBOP/DIEA achieving 70–75% yields for DKPs ≤6 residues. The "pseudo-dilution effect" of SPS favors intramolecular cyclization over oligomerization, a key advantage for ring formation [1] [4]. However, SPS limitations include:
Solution-Phase Synthesis excels in scalability. The (S)-1-benzyl-3-methylpiperazine-2,5-dione synthesis via mixed anhydrides achieves 65–85% isolated yields on 15-gram scales [8]. Purification leverages crystallization (ethanol/water) or silica chromatography, accommodating structurally complex derivatives. Industrial adaptations use continuous-flow reactors for cyclocondensation, enhancing reproducibility [8]. Drawbacks include tedious intermediate isolations and solvent-intensive purifications.
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale | Milligrams to grams (≤5g) | Grams to kilograms |
Cyclization Yield | 70–75% | 80–90% |
Purification | Resin washing (no chromatography) | Crystallization/chromatography |
Automation | High (standard peptide synthesizers) | Low (batch-process dependent) |
Key Limitation | Scale constraints | Solvent-intensive purification |
Hybrid strategies show promise: Segment condensation in solution using natural chemical ligation, though currently limited to cysteine-containing sequences [7].
Transitioning (S)-1-benzyl-3-methylpiperazine-2,5-dione synthesis to industrial scales confronts three core challenges:
Cost-Efficiency of Chiral Building Blocks: L-alanine derivatives constitute >40% of raw material costs. Mitigation: Biocatalytic reductive amination (alanine dehydrogenase) generates enantiopure alanine at $50–100/kg vs. $200–300/kg for commercial L-alanine [8].
Purification Bottlenecks: Solution-phase routes require multiple chromatographic steps for intermediates. Process Optimization:
Solid-phase synthesis is economically unviable beyond kilogram scales due to resin expense ($150–500/g for specialized linkers) and low functional group tolerance [1] [7]. Conversely, solution-phase routes achieve 85% overall yield in 15-gram syntheses but require optimization of ring-closing kinetics to suppress dimeric byproducts [8].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Industrial Impact | Mitigation Strategy | Outcome |
---|---|---|---|
High-cost chiral precursors | 40–60% production cost | Biocatalytic synthesis of L-alanine | 30% cost reduction |
Pd catalyst leaching | $10–50/g product loss | Pd recovery via ion-exchange resins | >95% Pd reusability |
Chromatographic purification | Low throughput; high solvent waste | Ethanol/water crystallization | 95% purity; no chromatography |
Epimerization at scale | 5–15% yield loss | Microwave cyclization at 100°C | <1% racemization |
Future advances require flow-chemistry adaptations and enzymatic desymmetrization for cost-effective, stereocontrolled bulk manufacturing [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1